Phallacidin -

Phallacidin

Catalog Number: EVT-7938010
CAS Number:
Molecular Formula: C37H50N8O13S
Molecular Weight: 846.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phallacidin is a cyclic peptide derived from the Amanita genus of mushrooms, particularly noted for its potent effects on actin filaments in eukaryotic cells. It is closely related to phalloidin and is characterized by its unique thioether bridge between cysteine and tryptophan residues, forming an inner ring structure that contributes to its biological activity. Phallacidin is primarily used in scientific research for staining actin filaments in various types of cells, thereby allowing researchers to visualize and study cellular structures and dynamics.

Source

Phallacidin is synthesized in nature by certain species of mushrooms, notably Amanita bisporigera and Amanita phalloides. These fungi produce phallacidin as a part of their defense mechanism against herbivores and pathogens. The compound is typically extracted from the fruiting bodies of these mushrooms, although synthetic methods have also been developed to produce it in the laboratory.

Classification

Phallacidin belongs to a class of compounds known as phallotoxins, which are cyclic peptides that exhibit high affinity for actin filaments. It is classified as a nonribosomal peptide, produced by nonribosomal peptide synthetases, which facilitate the assembly of amino acids into complex structures without the involvement of ribosomes.

Synthesis Analysis

Methods

The synthesis of phallacidin involves several key steps, primarily utilizing solid-phase peptide synthesis techniques. The following outlines the general methods used:

  1. Linear Peptide Synthesis: A linear heptapeptide is synthesized on a resin using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Cleavage from Resin: The heptapeptide is cleaved from the resin after synthesis.
  3. Cyclization: The linear peptide undergoes head-to-tail cyclization to form a cyclic structure.
  4. Thioether Formation: A thioether linkage is formed between cysteine and tryptophan residues through direct indole thionation, resulting in the final phallacidin structure .

Technical Details

The synthesis can be achieved through various routes:

  • Route 1 involves converting the thiol group of cysteine into sulfenyl chloride, which then reacts with tryptophan to form the trypthionine moiety.
  • Route 2 employs post-cleavage cyclization followed by thionation to yield bicyclic peptides.
  • Route 3 focuses on oxidation reactions to create thioether linkages under controlled conditions .
Molecular Structure Analysis

Structure

Phallacidin features a cyclic structure characterized by:

  • A backbone composed of seven amino acids.
  • An unusual thioether bridge connecting cysteine and tryptophan, contributing to its unique conformation.

Data

The molecular formula of phallacidin is C34H46N8O10SC_{34}H_{46}N_{8}O_{10}S, with a molecular weight of approximately 694.9 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing its specific conformation that interacts with actin filaments .

Chemical Reactions Analysis

Phallacidin undergoes several chemical reactions that are critical for its function:

  • Binding Reactions: Phallacidin binds selectively to filamentous actin (F-actin), stabilizing the polymerized form and preventing depolymerization.
  • Oxidation Reactions: The formation of the thioether bridge involves oxidation processes that can be influenced by environmental factors such as pH .
  • Hydrolysis: Under certain conditions, phallacidin can be hydrolyzed, leading to the release of amino acids and loss of biological activity.
Mechanism of Action

Phallacidin exerts its effects primarily through its interaction with actin filaments:

  • Upon binding to F-actin, phallacidin stabilizes the filamentous structure, inhibiting the dynamic turnover of actin.
  • This stabilization enhances cellular rigidity and affects various cellular processes such as motility and shape maintenance.
  • Studies indicate that phallacidin's binding affinity for actin is significantly higher than that of other actin-binding proteins, making it a powerful tool for visualizing actin dynamics in live cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Phallacidin typically appears as a white to off-white powder.
  • Solubility: It is soluble in methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Phallacidin is stable under acidic conditions but may degrade at elevated pH levels or upon prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for cyclic peptides.

Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .

Applications

Phallacidin has several scientific uses:

  • Cell Biology: It is widely used for staining actin filaments in fixed cells, allowing researchers to visualize cytoskeletal arrangements using fluorescence microscopy.
  • Research Tool: Phallacidin conjugates with fluorescent dyes are utilized in various assays to study cell morphology, motility, and dynamics during cellular processes like division and migration.
  • Biochemical Studies: It serves as a model compound for studying protein interactions with cytoskeletal components and understanding mechanisms underlying cytoskeletal organization .
Biosynthesis and Molecular Origins of Phallacidin

Ribosomal Synthesis Pathways in Amanita Species

Phallacidin, a bicyclic heptapeptide toxin, is biosynthesized ribosomally in lethal Amanita species (e.g., A. phalloides, A. bisporigera). Unlike nonribosomal peptides, its production originates from a genetically encoded precursor peptide translated directly from mRNA. This pathway represents a specialized class of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs), placing phallotoxins within a broader family of fungal cyclic peptides [1] [7]. Genomic analyses confirm that phallacidin biosynthesis occurs exclusively in Amanita sect. Phalloideae, with toxin production linked to the expression of dedicated biosynthetic gene clusters [7] [9].

Role of the MSDIN Gene Family in Cyclic Peptide Production

The MSDIN gene family (named after its conserved N-terminal motif: Met-Ser-Asp-Ile-Asn) encodes precursor peptides for phallacidin and related cyclic toxins. Each MSDIN gene translates into a 34–37 amino acid proprotein comprising:

  • A 10-residue N-terminal leader sequence
  • A hypervariable core region (6–10 residues) destined to become the mature cyclic peptide
  • A 17-residue C-terminal follower sequence [1] [2] [7]

Phallacidin is encoded by specific MSDIN genes (e.g., PHA1 in A. bisporigera), where the core sequence "SFFSALCP" dictates its final structure. Amanita species exhibit dramatic expansions of the MSDIN family, with individual genomes harboring 20–30 members enabling combinatorial toxin diversity. In contrast, amatoxin-producing Galerina and Lepiota species possess only α-amanitin-encoding MSDINs, lacking phallotoxin genes entirely [2] [6] [9].

Table 1: MSDIN Precursor Genes Encoding Phallotoxins in Amanita Species

SpeciesGene NameCore SequenceMature Toxin
A. bisporigeraPHA1SFFSALCPPhallacidin
A. phalloidesPHD1AWLATCPPhalloidin
A. exitialisPHA2SFFSALCPPhallacidin

Post-Translational Modifications: Cyclization and Tryptathionine Crosslinking

MSDIN proproteins undergo two critical modifications to form phallacidin:

  • Macrocyclization: Prolyl oligopeptidase B (POPB) cleaves at conserved proline residues flanking the core peptide, releasing a linear peptide that undergoes intramolecular transpeptidation to form a monocyclic structure [2] [7].
  • Tryptathionine Formation: A flavin monooxygenase (FMO1) oxidizes the Cys-7–Trp-2 residues in the linear heptapeptide, generating a sulfoxide intermediate that spontaneously rearranges into a tryptathionine (Cys–S–Trp) cross-bridge. This creates the rigid bicyclic scaffold characteristic of phallacidin [8].

The tryptathionine bridge is pharmacologically critical, conferring structural stability and target affinity. This modification occurs after cyclization but before side-chain hydroxylations [8].

Enzymatic Processing by Prolyl Oligopeptidase (POP)

POPB is a specialized serine protease essential for toxin maturation. It exhibits a unique dual activity:

  • Endoprotease Activity: Cleaves the MSDIN proprotein after the N-terminal Pro residue
  • Transpeptidase Activity: Catalyzes nucleophilic attack by the C-terminal Pro’s amine group on the scissile bond, forming a macrocyclic peptide [2] [4]

POPB colocalizes with phallacidin in specialized hyphal cells of Amanita basidiocarps, confirming its role in spatial-temporal toxin production [4]. Unlike the housekeeping enzyme POPA, POPB has narrow substrate specificity for MSDIN-derived peptides, enabled by its distinctive β-propeller domain blocking large substrates [2] [7].

Comparative Analysis of Biosynthetic Machinery Across Phallotoxins

Phallacidin shares core biosynthetic steps with other phallotoxins (e.g., phalloidin, phallisin) but differs in key structural and genetic features:

Table 2: Comparative Features of Phallotoxin Biosynthesis

FeaturePhallacidinPhalloidinCommon Machinery
Core SequenceSFFSALCPAWLATCPMSDIN genes
Hydroxylations2× (Ala-3, Trp-2)NoneCytochrome P450s
Cross-bridgeTryptathionineTryptathionineFMO1
Cyclization EnzymePOPBPOPBPOPB
Gene ClusterMSDIN, POPB, FMO1MSDIN, POPB, FMO1Chromosomal clustering

Notably, phallacidin requires additional hydroxylations absent in phalloidin, implying involvement of cytochrome P450 enzymes downstream of POPB and FMO1. All characterized phallotoxins share the tryptathionine bridge and POPB-dependent cyclization, confirming a conserved biosynthetic framework [1] [2] [7]. Genomic comparisons reveal that MSDIN genes undergo rapid duplication and diversification in Amanita, explaining the structural heterogeneity among phallotoxins [7] [9].

Table 3: Key Enzymes in Phallacidin Biosynthesis

EnzymeFunctionGene Identifier
MSDIN (PHA1)Precursor peptide templateAbis_MSDIN17 (A. bisporigera)
POPBProprotein cleavage & macrocyclizationAbis_POPB
FMO1Tryptathionine crosslink formationAbis_FMO1
P450 hydroxylaseSide-chain hydroxylation at Ala-3/Trp-2Unknown

Concluding RemarksPhallacidin exemplifies the biochemical sophistication of ribosomal natural product biosynthesis in fungi. Its production relies on the coordinated actions of the MSDIN gene family, POPB cyclization, and FMO1-mediated crosslinking—a pathway refined through gene family expansion in toxic Amanita species. The evolutionary divergence of this machinery from related genera like Galerina underscores the dynamic role of horizontal gene transfer and selection in fungal toxin evolution [6] [9]. Future investigations into the hydroxylation enzymes and transcriptional regulation of MSDINs will further illuminate this deadly biosynthesis.

Properties

Product Name

Phallacidin

IUPAC Name

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)

InChI Key

KUBDTFZQCYLLGC-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

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